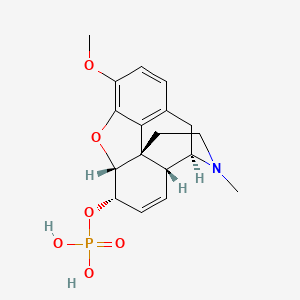
7,8-Didehydro-4,5alpha-epoxy-3-methoxy-17methyl morphinan-6alpha-ol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine phosphate is an opioid analgesic commonly used for pain relief. It functions by binding to specific receptors in the brain and spinal cord, altering the perception of pain . Codeine phosphate is derived from codeine, an alkaloid found in the opium poppy, Papaver somniferum . It is used to treat mild to moderate pain, cough, and diarrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
Codeine phosphate can be synthesized from morphine through a process called methylation. The reaction typically requires the use of methyl iodide and a base such as potassium carbonate under anhydrous conditions .
Industrial Production Methods
Industrial production of codeine phosphate involves the extraction of codeine from opium poppy followed by its conversion to codeine phosphate. The extracted codeine is reacted with phosphoric acid to form codeine phosphate . This process is carried out under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Codeine phosphate undergoes several types of chemical reactions, including:
Oxidation: Codeine can be oxidized to form codeinone, a ketone derivative.
Reduction: Codeine can be reduced to form dihydrocodeine.
Substitution: Codeine can undergo substitution reactions, such as the replacement of the methoxy group with a hydroxyl group to form morphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Codeinone.
Reduction: Dihydrocodeine.
Substitution: Morphine.
Scientific Research Applications
Codeine phosphate is widely used in scientific research due to its pharmacological properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of opioids.
Biology: Studied for its effects on the central nervous system and its role in pain modulation.
Medicine: Used in clinical studies to evaluate its efficacy and safety in pain management.
Industry: Utilized in the formulation of pharmaceutical products for pain relief and cough suppression.
Mechanism of Action
Codeine phosphate exerts its effects by binding to mu-opioid receptors in the brain and spinal cord . This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain . Codeine is metabolized in the liver to morphine, which also contributes to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Morphine: A more potent opioid analgesic derived from the same source as codeine.
Dihydrocodeine: A semi-synthetic opioid similar to codeine but with a slightly different chemical structure.
Tramadol: A synthetic opioid with a different mechanism of action but similar analgesic properties.
Uniqueness
Codeine phosphate is unique in its relatively mild potency compared to other opioids like morphine and dihydrocodeine . It is often preferred for its lower risk of addiction and side effects . Additionally, its ability to be metabolized into morphine provides a dual mechanism of action, enhancing its analgesic effects .
Properties
Molecular Formula |
C18H22NO6P |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22NO6P/c1-19-8-7-18-11-4-6-14(25-26(20,21)22)17(18)24-16-13(23-2)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17H,7-9H2,1-2H3,(H2,20,21,22)/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
FYPJYESEXLMZSE-XSSYPUMDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OP(=O)(O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


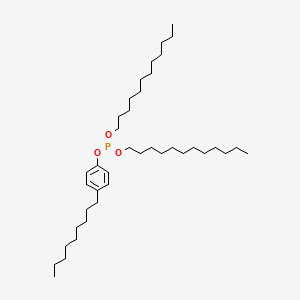


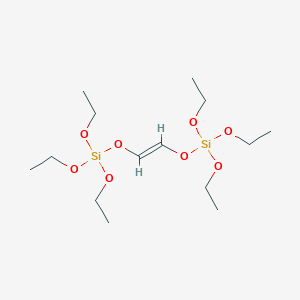
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
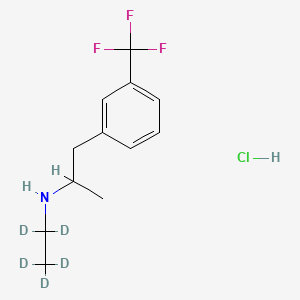
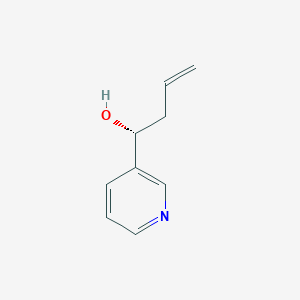
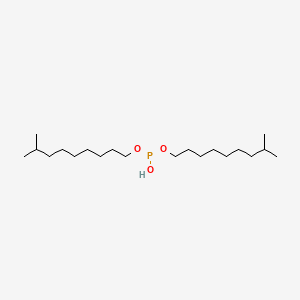
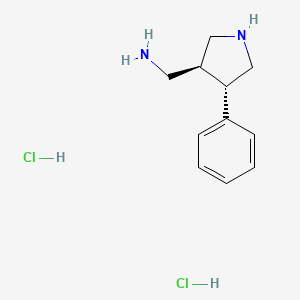
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)
